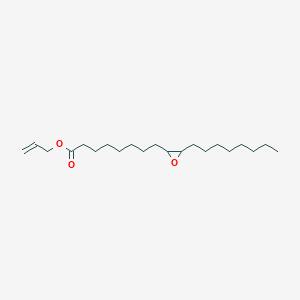
Octadecanoic acid, 9,10-epoxy-, allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 9,10-epoxy-, allyl ester is a chemical compound commonly known as allyl 9,10-epoxystearate. It is a colorless liquid with a faint odor, and its molecular formula is C21H40O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Allyl 9,10-epoxystearate has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a surfactant in drug delivery systems. In agriculture, it has been used as a biopesticide and a growth regulator for plants. In industry, it has been used as a lubricant and a plasticizer.
Wirkmechanismus
The mechanism of action of allyl 9,10-epoxystearate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
Allyl 9,10-epoxystearate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to have lipid-lowering effects and improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of allyl 9,10-epoxystearate is its low toxicity and biodegradability. It can be easily synthesized using simple methods and purified using column chromatography. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It can also be unstable under certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of allyl 9,10-epoxystearate. One direction is to study its potential applications in drug delivery systems and as a surfactant in cosmetics. Another direction is to study its potential as a biopesticide and growth regulator for plants. Additionally, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for cancer and inflammation.
Conclusion:
In conclusion, allyl 9,10-epoxystearate is a chemical compound with potential applications in medicine, agriculture, and industry. It can be synthesized using different methods and has been shown to have anti-inflammatory and anti-tumor properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, allyl 9,10-epoxystearate is a promising compound with potential applications in various fields.
Synthesemethoden
Allyl 9,10-epoxystearate can be synthesized using different methods. One of the most common methods is the epoxidation of oleic acid with peracetic acid in the presence of allyl alcohol. The reaction occurs at room temperature, and the product is obtained after purification using column chromatography. Other methods include the epoxidation of stearic acid using peroxyacids and the reaction of allyl alcohol with epichlorohydrin in the presence of a base.
Eigenschaften
CAS-Nummer |
123-36-4 |
|---|---|
Produktname |
Octadecanoic acid, 9,10-epoxy-, allyl ester |
Molekularformel |
C21H38O3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
prop-2-enyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C21H38O3/c1-3-5-6-7-9-12-15-19-20(24-19)16-13-10-8-11-14-17-21(22)23-18-4-2/h4,19-20H,2-3,5-18H2,1H3 |
InChI-Schlüssel |
KHPNSFFGLLOSHH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
Andere CAS-Nummern |
24969-16-2 123-36-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



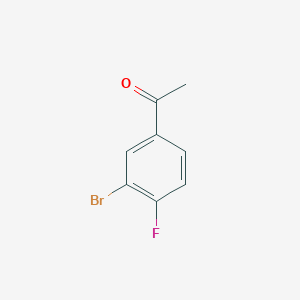
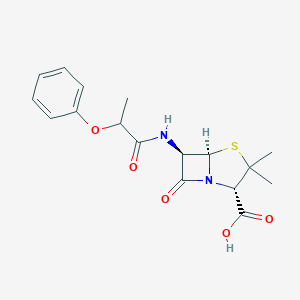
![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
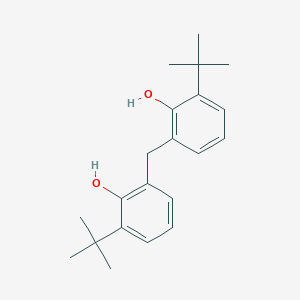
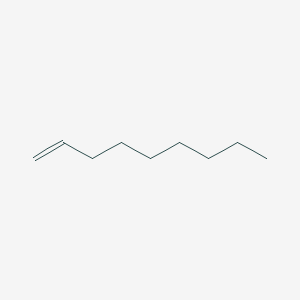
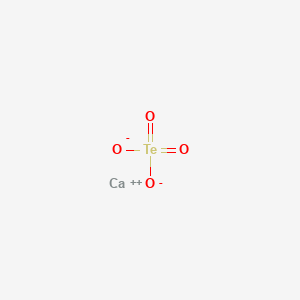
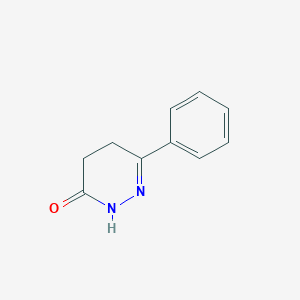
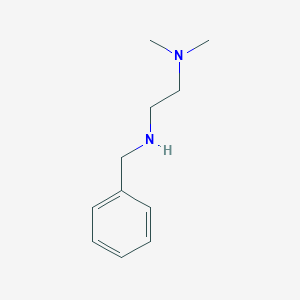
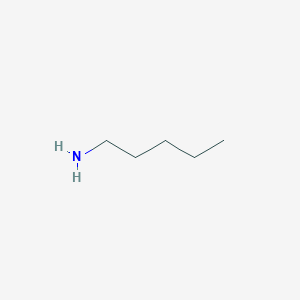

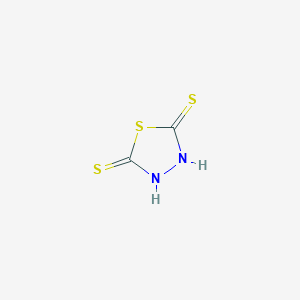
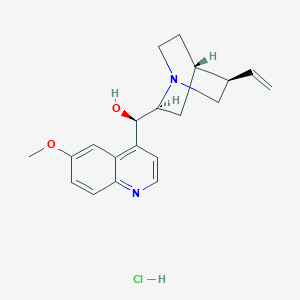
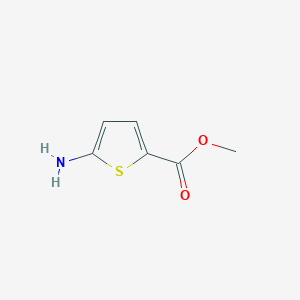
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)